
N-(2-acetylphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetylphenyl)cyclopropanecarboxamide, also known as PAC, is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic properties. PAC belongs to the class of compounds known as cyclopropane carboxamides, which are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of N-(2-acetylphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve modulation of various signaling pathways in the body. N-(2-acetylphenyl)cyclopropanecarboxamide has been shown to activate the adenosine A1 receptor, which is involved in the regulation of neuronal excitability and has been implicated in the pathogenesis of epilepsy and ischemic stroke. N-(2-acetylphenyl)cyclopropanecarboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects
N-(2-acetylphenyl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects in animal models. In a study of rat models of epilepsy, N-(2-acetylphenyl)cyclopropanecarboxamide was found to increase the threshold for seizure induction and reduce the duration and severity of seizures. In a study of rat models of ischemic stroke, N-(2-acetylphenyl)cyclopropanecarboxamide was found to reduce the infarct size and improve neurological function. N-(2-acetylphenyl)cyclopropanecarboxamide has also been shown to reduce pain and inflammation in animal models of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-acetylphenyl)cyclopropanecarboxamide in lab experiments is its high potency and selectivity for its target receptors and enzymes. This allows for precise modulation of specific signaling pathways in the body. However, one limitation of using N-(2-acetylphenyl)cyclopropanecarboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-acetylphenyl)cyclopropanecarboxamide. One area of interest is the development of N-(2-acetylphenyl)cyclopropanecarboxamide analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the exploration of N-(2-acetylphenyl)cyclopropanecarboxamide's potential as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the exact mechanisms of action of N-(2-acetylphenyl)cyclopropanecarboxamide and its potential interactions with other signaling pathways in the body.
Méthodes De Synthèse
The synthesis of N-(2-acetylphenyl)cyclopropanecarboxamide involves the reaction between 2-acetylphenylcyclopropanecarboxylic acid and hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields N-(2-acetylphenyl)cyclopropanecarboxamide as a white crystalline solid with a melting point of 90-92°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Applications De Recherche Scientifique
N-(2-acetylphenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic properties in various scientific research fields. In the field of neuroscience, N-(2-acetylphenyl)cyclopropanecarboxamide has been shown to exhibit anticonvulsant and neuroprotective effects in animal models of epilepsy and ischemic stroke. In addition, N-(2-acetylphenyl)cyclopropanecarboxamide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. N-(2-acetylphenyl)cyclopropanecarboxamide has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(2-acetylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)10-4-2-3-5-11(10)13-12(15)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIMIHYTNNXCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]benzonitrile](/img/structure/B7469228.png)
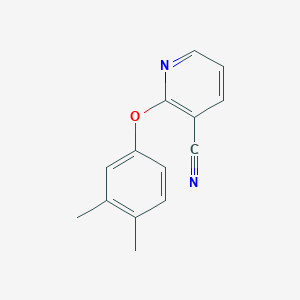
![4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7469244.png)
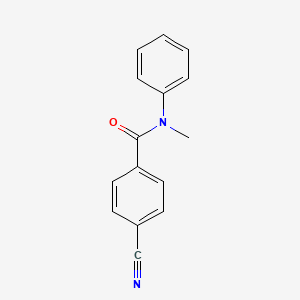
![2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile](/img/structure/B7469255.png)
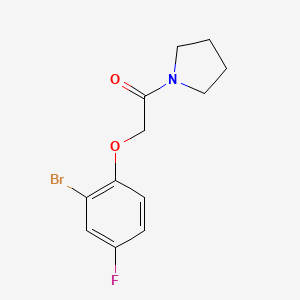
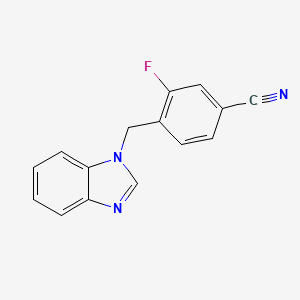
![3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7469273.png)

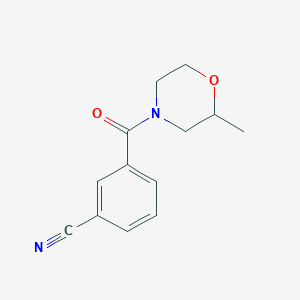
![3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7469310.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile](/img/structure/B7469318.png)
